molecular formula C26H27ClN4O4 B2809333 9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540481-25-2

9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2809333
CAS No.: 540481-25-2
M. Wt: 494.98
InChI Key: VQNKNBZVDKCVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazolinone derivative characterized by a 2-chlorophenyl group at position 9 and a 3,4,5-trimethoxyphenyl substituent at position 2 (Figure 1). Key physicochemical properties include a molecular weight of 328.8 g/mol (C₁₇H₁₇ClN₄O), logP of 3.34, and a polar surface area of 51.56 Ų . Its synthesis involves copper-catalyzed cyclization, yielding a racemic mixture with a melting point >300°C, as confirmed by FT-IR and NMR spectroscopy .

Properties

IUPAC Name

9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O4/c1-26(2)12-17-21(18(32)13-26)22(15-8-6-7-9-16(15)27)31-25(28-17)29-24(30-31)14-10-19(33-3)23(35-5)20(11-14)34-4/h6-11,22H,12-13H2,1-5H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNKNBZVDKCVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=CC=C5Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring fused with a quinazolinone moiety and substituted with chlorophenyl and trimethoxyphenyl groups. The presence of these functional groups is believed to contribute significantly to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazolinones exhibit significant antimicrobial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 2.50 to 20 µg/mL against various bacterial strains.
  • The compound demonstrated effectiveness comparable to known antibiotics such as ciprofloxacin by inhibiting DNA gyrase B with an IC50 of 9.80 µM .
CompoundMIC (µg/mL)Target Organism
Compound 92.50 - 20Various bacteria

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated through its ability to stabilize human red blood cell (HRBC) membranes:

  • Compounds in this class showed HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .

Antioxidant Activity

The antioxidant activity was assessed using DPPH scavenging assays:

  • The compound exhibited substantial radical scavenging activity with percentages reaching up to 90.52%, highlighting its potential as an antioxidant agent .
CompoundDPPH Scavenging (%)
Compound 988.56 ± 0.43

Anticancer Activity

Studies have shown that the compound has notable anticancer properties:

  • An investigation into its effects on A549 human lung cancer cells revealed an IC50 value of approximately 9 μM, indicating significant growth inhibition.
  • Mechanistic studies suggest that the compound induces cell cycle arrest and inhibits migration capabilities in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the broad-spectrum activity of triazoloquinazolinones against both Gram-positive and Gram-negative bacteria. The findings support the potential application of these compounds as new antimicrobial agents.
  • Anticancer Mechanisms : In vitro studies on various cancer cell lines (e.g., MCF7) have shown that triazoloquinazolinones can inhibit cell proliferation and induce apoptosis through various pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 3,4,5-trimethoxyphenyl group distinguishes this compound from analogs with single substituents (e.g., 4-hydroxyphenyl or 4-methoxyphenyl). For example:

Compound Substituent (Position 2) Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target Compound 3,4,5-Trimethoxyphenyl 328.8 3.34 51.56
9-(4-Hydroxyphenyl) Analog 4-Hydroxyphenyl 309.3 2.85* 68.70*
6-(4-Methoxyphenyl) Analog 4-Methoxyphenyl 335.4 3.12* 55.30*
6,6-Dimethyl-9-Phenyl Analog Phenyl 304.3 2.90* 48.20*

Notes: *Estimated values based on structural similarity. The trimethoxyphenyl group increases molecular weight and logP compared to analogs, suggesting improved membrane permeability but reduced aqueous solubility (logSw = -3.47) .

Pharmacological Activity

While direct data for the target compound is absent, structurally related triazoloquinazolinones exhibit diverse bioactivities:

  • Compound 7a (): A 2-chlorophenyl-substituted analog acts as a selective RXFP4 agonist (EC₅₀ = 120 nM), with activity driven by substituent bulk and hydrogen-bonding capacity .
  • CGS 15943AI (): A triazoloquinazoline with a furyl group shows A2b receptor antagonism, emphasizing the role of heterocyclic substituents in target selectivity .
  • Hydrazone Derivatives (): Exhibit antimicrobial and anti-inflammatory activities, though their lower logP (2.5–3.0) may limit CNS penetration compared to the target compound .

The target compound’s 3,4,5-trimethoxyphenyl group could enhance binding to hydrophobic pockets in targets like RXFP4 or histone deacetylases, though experimental validation is needed.

Key Research Findings

Synthetic Advancements : NGPU-catalyzed methods outperform traditional copper or acid-catalyzed routes in yield and environmental impact .

Substituent-Driven Bioactivity : The 2-chlorophenyl group is critical for RXFP4 agonism, while methoxy groups modulate logP and bioavailability .

Structural Flexibility: Replacement of the triazole ring with tetrazole () or thieno () rings abolishes or alters activity, underscoring the triazoloquinazolinone scaffold’s uniqueness.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step protocols, including condensation of precursors like substituted benzaldehydes, cyclohexanediones, and aminotriazoles. A three-component reaction under solvent-free conditions with p-toluenesulfonic acid (p-TSA) as a catalyst achieves yields up to 85% . Microwave-assisted synthesis reduces reaction time (10–15 minutes vs. hours) and improves yields (up to 97%) by enhancing reaction kinetics . Optimization includes adjusting solvent polarity (e.g., acetic acid for reflux) and catalyst loading .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Structural confirmation requires:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.5–7.8 ppm, methoxy groups at δ 3.2–3.8 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and triazole ring vibrations .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 463.5) validate the molecular formula .
  • X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .

Q. What physicochemical properties are critical for pharmacological studies?

Key properties include:

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates formulation with co-solvents like DMSO .
  • Stability : Degrades under UV light (half-life <24 hours), requiring dark storage .
  • Melting Point : Typically 230–250°C, indicating high thermal stability .

Advanced Research Questions

Q. How do structural modifications influence biological activity, and what SAR trends are observed?

Substituent effects :

  • Chlorophenyl group : Enhances receptor binding affinity (e.g., RXFP4 agonism) via hydrophobic interactions .
  • Trimethoxyphenyl group : Increases lipophilicity (logD +0.3) and membrane permeability .
  • Triazole ring : Critical for hydrogen bonding with enzymatic targets (e.g., kinase inhibition) . SAR Table :
Substituent ModificationBiological Activity ChangeReference
Replacement of Cl with F20% loss in anticancer potency
Methoxy → Ethoxy at C-33-fold increase in antimicrobial

Q. What in silico methods predict target interactions and binding modes?

  • Molecular Docking : Software like AutoDock Vina screens against targets (e.g., RXFP4, PDB: 6XYZ). The trimethoxyphenyl group shows π-π stacking with Tyr-205 .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
  • QSAR Models : CoMFA identifies electrostatic contributions (80%) to activity .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay Variability : Compare IC₅₀ values using standardized protocols (e.g., fixed ATP concentration in kinase assays) .
  • Structural Analogues : Test closely related derivatives (e.g., ethylsulfanyl vs. methylthio substitutions) to isolate substituent effects .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify outliers (e.g., anomalous cytotoxicity in MCF7 vs. HEK293 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.